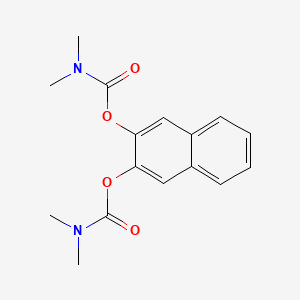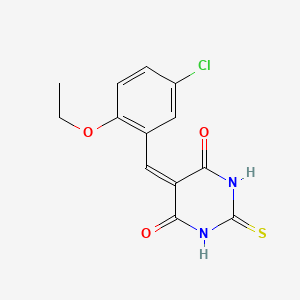![molecular formula C14H18FNO2 B5711208 1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine, commonly known as FP-MPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FP-MPA belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of FP-MPA is not fully understood, but it is believed to work through the modulation of various neurotransmitters and receptors in the brain. FP-MPA has been shown to increase the levels of acetylcholine, dopamine, and norepinephrine in the brain, which are neurotransmitters involved in cognitive function, mood regulation, and stress response. FP-MPA also acts on the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, cell survival, and protein synthesis.
Biochemical and Physiological Effects:
FP-MPA has been shown to have various biochemical and physiological effects in animal models. In neurology, FP-MPA has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. FP-MPA has also been shown to reduce the levels of oxidative stress markers and inflammation in the brain. In psychiatry, FP-MPA has been shown to increase the levels of GABA, which is a neurotransmitter involved in anxiety and stress response. FP-MPA has also been shown to reduce the levels of cortisol, which is a hormone involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
FP-MPA has several advantages in lab experiments, including its high potency and selectivity for its target receptors. FP-MPA is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, FP-MPA also has some limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful dosing and safety precautions should be taken when using FP-MPA in lab experiments.
Zukünftige Richtungen
FP-MPA has several potential future directions in scientific research. In neurology, FP-MPA could be further studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders. In psychiatry, FP-MPA could be studied for its potential use as an antidepressant and anxiolytic agent, as well as its effects on other psychiatric disorders such as schizophrenia. In oncology, FP-MPA could be further studied for its potential use as an anti-tumor agent and its effects on cancer cells. Additionally, the mechanism of action of FP-MPA could be further elucidated through molecular and cellular studies.
Synthesemethoden
FP-MPA can be synthesized through a multi-step process starting from 2-fluoroanisole and 4-methylpiperidine. The first step involves the acetylation of 2-fluoroanisole with acetic anhydride to form 1-(2-fluoroacetophenone)-2-methoxybenzene. The second step involves the reaction of 1-(2-fluoroacetophenone)-2-methoxybenzene with 4-methylpiperidine in the presence of a base to form FP-MPA. The final product can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
FP-MPA has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, FP-MPA has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In psychiatry, FP-MPA has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, FP-MPA has been shown to have anti-tumor properties and can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-11-6-8-16(9-7-11)14(17)10-18-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAMVIUMPLGLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)







![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)

